

# Vodobatinib: Exploring Therapeutic Potential Beyond Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Vodobatinib (formerly K0706), a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), has been extensively studied for its efficacy in chronic myeloid leukemia (CML).[1][2][3] [4][5][6][7] However, its mechanism of action, primarily the inhibition of the c-Abl tyrosine kinase, presents significant therapeutic potential in a range of other pathologies. This technical guide explores the preclinical and clinical investigations of vodobatinib beyond CML, with a primary focus on its application in neurodegenerative diseases, particularly Parkinson's disease, and its emerging role in overcoming multidrug resistance in cancer. Detailed experimental methodologies, quantitative data from key studies, and visual representations of relevant signaling pathways and workflows are provided to offer a comprehensive resource for the scientific community.

# Introduction: The Rationale for Exploring Vodobatinib Beyond CML

**Vodobatinib** is an orally bioavailable small molecule designed as a selective Bcr-Abl TKI.[8] Its high potency against wild-type and most mutated forms of Bcr-Abl has established its role in CML treatment.[2][9] The primary target of **vodobatinib**, the Abelson (Abl) family of non-receptor tyrosine kinases, particularly c-Abl, is implicated in various cellular processes beyond oncogenesis, including neuronal function and stress responses.[10][11] Overactivity of c-Abl



has been linked to the pathogenesis of neurodegenerative conditions like Parkinson's disease, making it a compelling target for therapeutic intervention.[10][11][12] This has propelled the investigation of **vodobatinib** into the realm of neuroprotection. Furthermore, recent studies have uncovered its ability to modulate ATP-binding cassette (ABC) transporters, suggesting a role in circumventing multidrug resistance in cancer therapy.[13]

# Vodobatinib in Neurodegenerative Diseases: The Parkinson's Disease Paradigm

The most significant exploration of **vodobatinib** outside of CML has been in the context of Parkinson's disease (PD). Preclinical evidence strongly suggests that the activation of c-Abl is a critical event in the neurodegenerative cascade in PD, contributing to processes like oxidative stress and alpha-synuclein-induced neurodegeneration.[10][12][14][15]

### **Mechanism of Action in Parkinson's Disease**

In PD, cellular stress leads to the overactivation of c-Abl. This activated c-Abl is believed to contribute to the pathological phosphorylation of  $\alpha$ -synuclein and the inactivation of the E3 ubiquitin ligase, parkin, both of which are key events in the death of dopaminergic neurons.[10] **Vodobatinib**, by inhibiting c-Abl, is hypothesized to interrupt this cascade, thereby exerting a neuroprotective effect.





Click to download full resolution via product page

Vodobatinib's proposed neuroprotective mechanism in Parkinson's disease.

### **Preclinical and Comparative Data**

**Vodobatinib** has demonstrated superior potency in inhibiting c-Abl compared to nilotinib, another TKI that was investigated for PD but showed insufficient brain penetration.[12][16]

| Parameter         | Vodobatinib | Nilotinib | Reference |
|-------------------|-------------|-----------|-----------|
| c-Abl Kinase IC50 | 0.9 nM      | 15-45 nM  | [16][17]  |
| Bcr-Abl1 IC50     | 7 nM        | 20 nM     | [2][16]   |

# Clinical Investigation: The PROSEEK Trial (NCT03655236)



The potential of **vodobatinib** in PD led to the initiation of the PROSEEK trial, a significant Phase 2 study.[14]

Experimental Protocol: PROSEEK Trial

- Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial.[18]
- Participants: 506 patients aged 50 or older with "Clinically Probable Parkinson's" diagnosed within three years prior to screening.[14] Participants were not expected to require dopamine-replacing therapies within nine months of enrollment.[14]
- Intervention: Two different doses of oral vodobatinib versus placebo administered for 40 weeks.[18]
- Primary Objective: To assess the safety and efficacy of vodobatinib in people with early-stage Parkinson's disease.[14] The primary endpoint was the change in patients' motor functions.[15]
- Exploratory Objective: To evaluate the impact on the health of dopamine-producing neurons using Dopamine Transporter Single Photon Emission Computed Tomography (DaT SPECT) brain imaging.[14][15]



Click to download full resolution via product page

Simplified workflow of the PROSEEK clinical trial.

### **Pharmacokinetics and Brain Penetration**



A key advantage of **vodobatinib** over other TKIs for neurodegenerative applications is its ability to penetrate the blood-brain barrier. A study in healthy volunteers demonstrated that oral administration of **vodobatinib** achieved cerebrospinal fluid (CSF) concentrations sufficient to inhibit c-Abl.[16][17]

| Vodobatinib Dose (7 days) | Mean Cmax, CSF (nM) | Reference |
|---------------------------|---------------------|-----------|
| 48 mg                     | 1.8                 | [17]      |
| 192 mg                    | 11.6                | [17]      |
| 384 mg                    | 12.2                | [17]      |

These CSF levels exceeded the IC50 for c-Abl inhibition, suggesting that **vodobatinib** could maintain therapeutic concentrations in the brain.[16][17]

### **Trial Outcome and Future Directions**

In April 2024, Sun Pharma Advanced Research Company (SPARC) announced the termination of the PROSEEK study. An interim analysis of data from 442 patients concluded that **vodobatinib** did not demonstrate any evidence of treatment benefit over placebo, leading to the discontinuation of the trial.[18] While this outcome was a significant setback, the rationale for targeting c-Abl in neurodegenerative diseases remains an active area of research. **Vodobatinib** is also being investigated in a Phase II trial for Lewy body disease (NCT03996460).[19]

## Vodobatinib in Oncology: Overcoming Multidrug Resistance

Beyond its primary antineoplastic activity in CML, emerging research indicates that **vodobatinib** may have a broader application in oncology by tackling multidrug resistance (MDR).

### **Mechanism of Action in MDR**

MDR in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux chemotherapeutic drugs from



cancer cells.[13] A recent study found that **vodobatinib**, at sub-toxic concentrations, can inhibit the drug efflux function of ABCB1 and ABCG2.[13] This action restores the sensitivity of multidrug-resistant cancer cells to conventional cytotoxic agents. Interestingly, **vodobatinib** appears to enhance the ATPase activity of these transporters while preventing drug efflux, and the overexpression of these transporters does not confer resistance to **vodobatinib** itself.[13]



Click to download full resolution via product page

**Vodobatinib**'s role in reversing multidrug resistance.

### **Experimental Data and Protocols**

Experimental Protocol: In Vitro MDR Reversal Assay



- Cell Lines: Multidrug-resistant cancer cell lines overexpressing ABCB1 and ABCG2 transporters would be utilized, alongside their non-resistant parental counterparts.
- Treatment: Cells would be treated with a standard chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of varying, sub-toxic concentrations of **vodobatinib**.
- Endpoint: Cell viability would be assessed using a standard method (e.g., MTT assay) to determine the IC50 of the chemotherapeutic drug. A significant reduction in the IC50 in the presence of **vodobatinib** would indicate the reversal of resistance.
- Mechanistic Studies: Further experiments, such as drug accumulation assays using fluorescent substrates (e.g., rhodamine 123) and ATPase activity assays, would be conducted to elucidate the precise mechanism of transporter inhibition.[13]

This line of research is still in its early stages but suggests a promising new avenue for **vodobatinib** as a chemosensitizing agent in combination therapies for resistant cancers.

### Conclusion

**Vodobatinib**'s journey beyond CML highlights the intricate and multifaceted nature of drug development. While its primary non-CML application in Parkinson's disease did not yield the desired clinical outcome in the PROSEEK trial, the scientific rationale for targeting c-Abl in neurodegeneration remains a valid and important area of investigation. The superior brain penetration and potency of **vodobatinib** provided a valuable tool to test this hypothesis in a large-scale clinical setting. Concurrently, the discovery of its ability to counteract multidrug resistance in cancer opens up a new and potentially impactful therapeutic direction. For researchers and drug development professionals, **vodobatinib** serves as a compelling case study in target validation and the exploration of novel applications for existing molecular entities. Future research will likely focus on refining the understanding of c-Abl's role in other neurodegenerative disorders and further characterizing **vodobatinib**'s potential as an MDR modulator in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Potential Approaches Versus Approved or Developing Chronic Myeloid Leukemia Therapy
  PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vodobatinib Effective in Patients with CML Regardless of Previous Ponatinib Therapy -Oncology Practice Management [oncpracticemanagement.com]
- 6. K0706 (Vodobatinib) Chronic Myeloid Leukemia [cmleukemia.com]
- 7. Vodobatinib Promising for Multiple-TK-Inhibitor-Resistant Philadelphia chromosome-positive CML | Blood Cancers Today [bloodcancerstoday.com]
- 8. Vodobatinib | C27H20ClN3O2 | CID 89884852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Abl in neurodegenerative disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sun Pharma shines on c-ABL Cure Parkinson's [cureparkinsons.org.uk]
- 13. Vodobatinib overcomes cancer multidrug resistance by attenuating the drug efflux function of ABCB1 and ABCG2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. PROSEEK Clinical Trial Vodobatinib Cure Parkinson's [cureparkinsons.org.uk]
- 16. mdsabstracts.org [mdsabstracts.org]
- 17. Plasma and cerebrospinal fluid pharmacokinetics of vodobatinib, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. healthHQ | Sun Pharma Advanced Research Company Abandons Phase 2 Study on Vodobatinib for Parkinson's Disease [healthhq.world]
- 19. Vodobatinib Sun Pharma Advanced Research Company AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Vodobatinib: Exploring Therapeutic Potential Beyond Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3181848#vodobatinib-s-potential-applications-beyond-cml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com